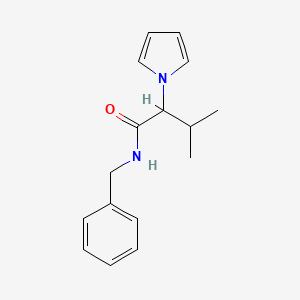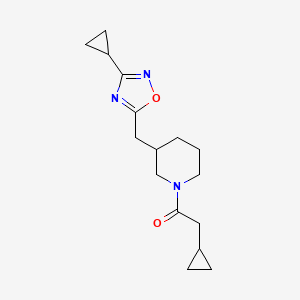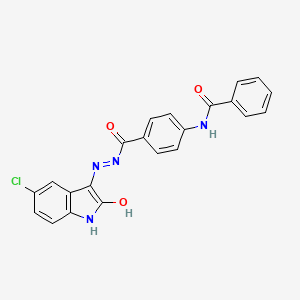
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a complex organic compound that features a naphthalene moiety linked to a thiophene-furan hybrid through a urea linkage
Preparation Methods
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.
Synthesis of the Thiophen-3-ylfuran-2-yl Intermediate: This intermediate is synthesized through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene derivative and a furan derivative.
Coupling of Intermediates: The final step involves the reaction of the naphthalen-1-ylmethyl intermediate with the thiophen-3-ylfuran-2-yl intermediate in the presence of a urea derivative to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the naphthalene and thiophene moieties, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes depending on the specific target.
Comparison with Similar Compounds
Similar compounds to 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea include:
1-(Naphthalen-1-ylmethyl)-3-phenylurea: This compound has a phenyl group instead of the thiophene-furan hybrid, affecting its electronic properties and reactivity.
1-(Naphthalen-1-ylmethyl)-3-(thiophen-3-yl)urea: This compound lacks the furan moiety, which may influence its interaction with biological targets.
1-(Naphthalen-1-ylmethyl)-3-(furan-2-yl)urea: This compound lacks the thiophene moiety, which may alter its chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of electronic properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-21(22-12-16-6-3-5-15-4-1-2-7-19(15)16)23-13-18-8-9-20(25-18)17-10-11-26-14-17/h1-11,14H,12-13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISYOJDGOFGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one](/img/structure/B2592813.png)


![[(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methyl][(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]amine hydrochloride](/img/structure/B2592816.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)

![2-(benzo[d]thiazol-2-yl)-N-(sec-butyl)nicotinamide](/img/structure/B2592826.png)

![2-(2-chlorophenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2592829.png)
![3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2592831.png)
